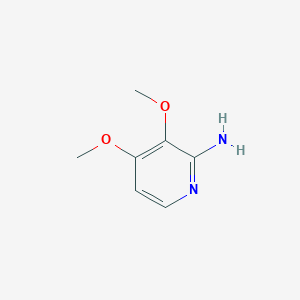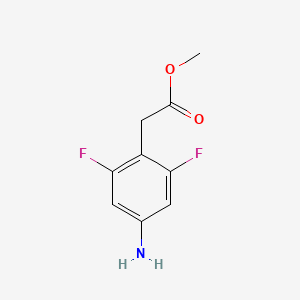![molecular formula C10H10BrCl B13526526 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound with the molecular formula C10H10BrCl It is a derivative of cyclopropane, featuring a bromomethyl group and a chlorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are mild and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl derivative, while oxidation with potassium permanganate produces a carboxylic acid.
Aplicaciones Científicas De Investigación
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl ring adds strain to the molecule, making it more reactive and enhancing its ability to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the chlorobenzene moiety, making it less complex.
2-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a cyclopropyl ring.
1-(Bromomethyl)cyclopropylbenzene: Similar structure but without the chlorine atom on the benzene ring.
Uniqueness
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is unique due to the combination of the strained cyclopropyl ring, the reactive bromomethyl group, and the chlorobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrCl |
|---|---|
Peso molecular |
245.54 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
Clave InChI |
AJBIUZWSIINVHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CBr)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)





